molecular formula C20H21FN2O4S2 B2367177 N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 894006-08-7

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2367177
CAS RN: 894006-08-7
M. Wt: 436.52
InChI Key: NKRYEOJZOWBFHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Safety And Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it. Material safety data sheets (MSDS) provide information on hazards, handling, storage, and emergency measures .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy, reducing its side effects, or studying its effect on different diseases .

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S2/c1-13-19(28-20(23-13)14-4-6-15(21)7-5-14)10-11-22-29(24,25)16-8-9-17(26-2)18(12-16)27-3/h4-9,12,22H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRYEOJZOWBFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

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